3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a compound belonging to the class of spiro hydantoins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Efficient methods for synthesizing 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed. These methods often involve the use of unsaturated pyrrolidine cycles, which afford intermediates and target compounds in high yields without requiring additional purification . The synthesis typically involves the reaction of appropriate amines with isocyanates under controlled conditions to form the desired spiro hydantoin structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the need for high pressure and preparative high-performance liquid chromatography (HPLC) in preparing these compounds suggests that the process is complex and requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro hydantoins .
Scientific Research Applications
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown promise as an antiproliferative, cytotoxic, and anticancer agent.
Material Science: The unique structural features of this compound make it a potential candidate for catalyzing enzymatic transesterification reactions.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen . Additionally, it can antagonize chemokine receptors CCR2 and CCR5, which are involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,3,7-triazaspiro[4.4]nonane-2,4-dione: This compound shares the core spiro hydantoin structure but lacks the 4-methylphenylmethyl group.
2-(4-methylphenyl)-1,2,4-triazaspiro[4.4]nonane-3-thione: This compound has a similar spiro structure but contains a thione group instead of a dione.
Uniqueness
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to act as an inhibitor of multiple enzymes and receptors highlights its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-2-4-11(5-3-10)8-17-12(18)14(16-13(17)19)6-7-15-9-14/h2-5,15H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBVRWGAIWZMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCNC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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